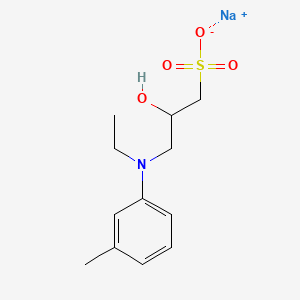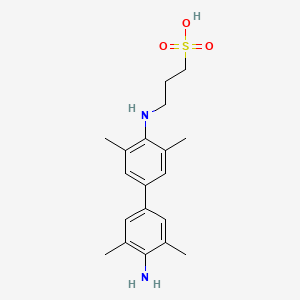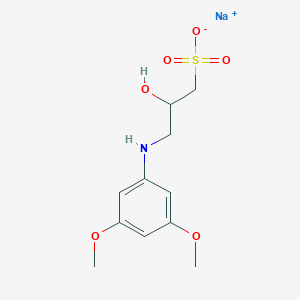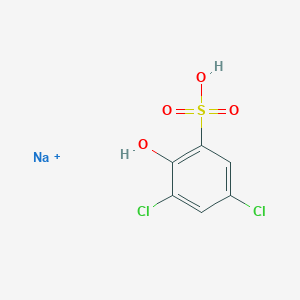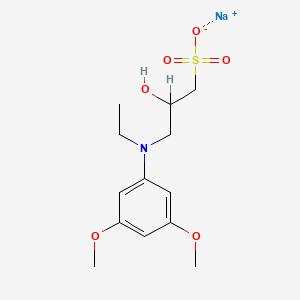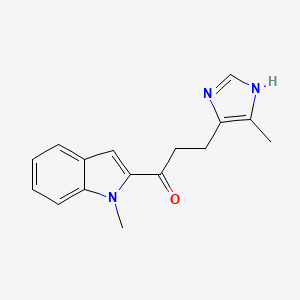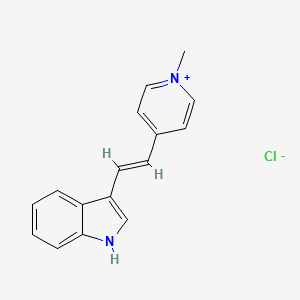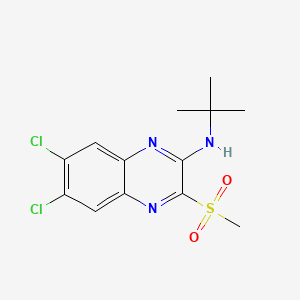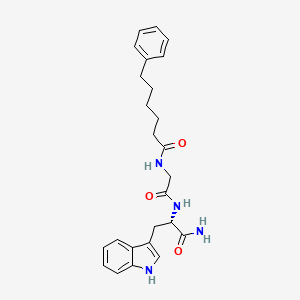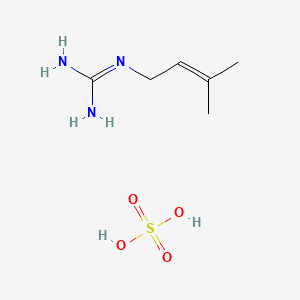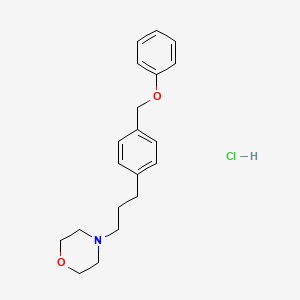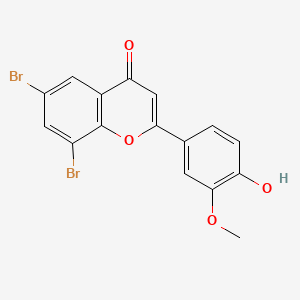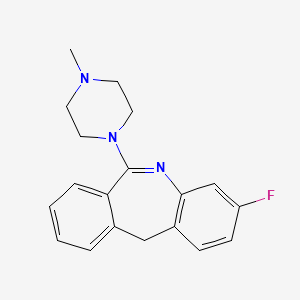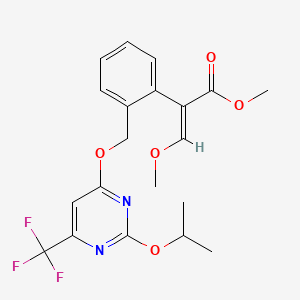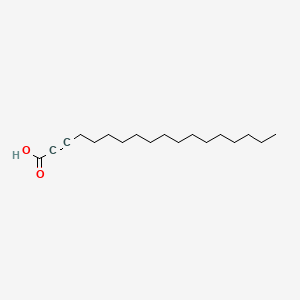
2-Octadecynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octadecynoic acid (2-ODA) is a naturally occurring fatty acid that has been found in various organisms, including bacteria, plants, and animals. It is a member of the fatty acid family and is characterized by the presence of a triple bond between the second and third carbon atoms from the end of the carbon chain. This unique structure gives 2-ODA its distinct properties and has made it an area of interest in scientific research.
Applications De Recherche Scientifique
Dual Inhibition in Mycobacteria
2-Octadecynoic acid has been identified as having cidal activity against Mycobacterium smegmatis and Mycobacterium bovis BCG. It is capable of inhibiting both fatty acid biosynthesis and degradation in these mycobacteria, impacting essential pathways for their survival (Morbidoni et al., 2006).
Protein Palmitoylation in Mammalian Cells
2-Octadecynoic acid has been used as a probe for the identification and analysis of palmitoylated proteins in human cells. This research enhances understanding of protein trafficking, compartmentalization, and membrane tethering in cellular processes (Martin & Cravatt, 2009).
Synthesis of Phospholipids with Acetylenic Fatty Acids
Research involving 2-Octadecynoic acid includes its incorporation into glycerophosphatidylcholine, exploring its role in phospholipid biosynthesis. This work contributes to the broader understanding of unusual phospholipid properties (Pisch et al., 1997).
Agonist Activity in Diabetes Treatment
6-Octadecynoic acid, a derivative of 2-Octadecynoic acid, has been identified as a peroxisome proliferator-activated receptor γ (PPARγ) agonist. This discovery holds potential implications for treating diabetes and inhibiting fibrosis in hepatic stellate cells (Ohtera et al., 2013).
Antiprotozoal and Anticancer Activities
2-Octadecynoic acid shows promise in the fields of antiprotozoal and anticancer research, demonstrating effectiveness against specific parasites and in inhibiting the DNA topoisomerase IB enzyme in certain protozoa. It also exhibits antineoplastic activity, particularly against neuroblastoma cell lines (Carballeira, 2013).
Antifungal Properties
This acid has demonstrated potential in antifungal applications, particularly against strains of Candida albicans, including fluconazole-susceptible and -resistant strains. Its efficacy is comparable to established antifungal agents like amphotericin B and fluconazole (Li et al., 2003).
Propriétés
Numéro CAS |
2834-01-7 |
|---|---|
Nom du produit |
2-Octadecynoic acid |
Formule moléculaire |
C18H32O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
octadec-2-ynoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-15H2,1H3,(H,19,20) |
Clé InChI |
WEAGGGHXTMXZQA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC#CC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC#CC(=O)O |
Synonymes |
2-Octadecynoic Acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



